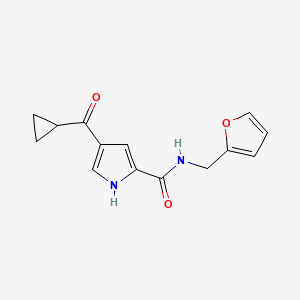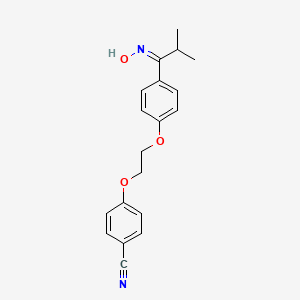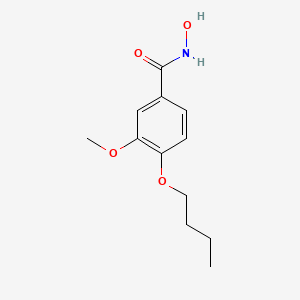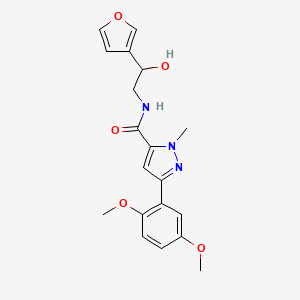![molecular formula C17H25N3O4S B2573528 N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide CAS No. 899748-17-5](/img/structure/B2573528.png)
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide, also known as DTZ323, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of oxamide compounds and has a molecular weight of 396.55 g/mol.
Applications De Recherche Scientifique
Analytical Chemistry Applications
Antioxidant Activity Determination : The study of antioxidants and their implications across various fields is of major interest. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others are critical for determining the antioxidant activity of compounds, including N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide. These methods are based on chemical reactions and spectrophotometry, assessing the kinetics or equilibrium state through the occurrence of characteristic colors or the discoloration of solutions (Munteanu & Apetrei, 2021).
Toxicology and Environmental Science
Organophosphorus Compound Exposure : Research on reversible cholinesterase inhibitors as pretreatment for exposure to organophosphates highlights the significance of understanding the chemical's interaction with biological systems. The prophylactic efficacy of various AChE inhibitors, including their application before exposure to chemically diverse organophosphates, is crucial for developing treatments against exposure to hazardous compounds (Lorke & Petroianu, 2018).
Methylglyoxal Research : The role of methylglyoxal in metabolic networks, its production from sugar degradation, and its implications in diseases such as diabetes and cancer are significant areas of research. Understanding the chemistry, biochemistry, and toxicology of compounds like N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide could contribute to advancements in treating these conditions (Kalapos, 1999).
Pharmacology
Amyloid Imaging in Alzheimer's Disease : The development of amyloid imaging ligands, such as N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide, could be crucial for measuring amyloid in vivo in the brains of Alzheimer's disease patients. Understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain could enable early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Antimicrobial Triclosan and By-Products : The review on the occurrence, toxicity, and degradation of triclosan (TCS) in the environment underscores the importance of research on chemicals that have widespread use in household and personal care products. Understanding the environmental impact and potential health hazards of such compounds is critical for developing safer alternatives and mitigating risks (Bedoux et al., 2012).
Propriétés
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(2)9-10-18-16(21)17(22)19-14-5-7-15(8-6-14)20-11-3-4-12-25(20,23)24/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYUKMUUCUHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-5-methyl-9-propyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2573446.png)







![N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2573460.png)



![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)